

# Cidoxepin: A Technical Guide to its Discovery, History, and Redevelopment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cidoxepin**  
Cat. No.: **B1200157**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cidoxepin**, the (Z)-stereoisomer of the tricyclic antidepressant doxepin, has emerged from relative obscurity to become a compound of significant interest for novel therapeutic applications. Initially developed in the 1960s as part of the racemic mixture of doxepin, it was never individually marketed.<sup>[1]</sup> Recent investigations, however, have refocused attention on **cidoxepin**'s unique pharmacological profile, particularly its potent antihistaminic activity, leading to its clinical evaluation for the treatment of chronic urticaria. This technical guide provides a comprehensive overview of the discovery, history, and scientific redevelopment of **cidoxepin**, including its mechanism of action, stereoselective pharmacology, and recent clinical findings.

## Discovery and Initial Development

Doxepin was first synthesized in Germany in the early 1960s and introduced in the United States in 1969 as an antidepressant.<sup>[2]</sup> The synthesis of doxepin results in a mixture of (E) and (Z) stereoisomers. The commercially available formulations of doxepin contain a mixture of these isomers, typically in an approximate 85:15 ratio of the (E) to (Z) isomer, respectively.<sup>[3]</sup> **Cidoxepin** is the common name for the (Z)-doxepin isomer.<sup>[1]</sup>

During the initial development of doxepin, the focus was on the therapeutic effects of the isomeric mixture, and no significant effort was made to separate or individually characterize the

isomers for clinical use. The antidepressant and anxiolytic properties were attributed to the combined action of both isomers. It is now understood that the (Z)-isomer, **codoxepin**, possesses distinct pharmacological properties.<sup>[4]</sup>

## Physicochemical Properties

| Property          | Value                                                                |
|-------------------|----------------------------------------------------------------------|
| IUPAC Name        | (3Z)-3-(6H-benzo[c]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine |
| Molecular Formula | C <sub>19</sub> H <sub>21</sub> NO                                   |
| Molecular Weight  | 279.38 g/mol                                                         |
| CAS Number        | 3607-18-9                                                            |

## Pharmacological Profile

### Mechanism of Action

**Codoxepin**, like its (E)-isomer, is a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.<sup>[5]</sup> This mechanism is believed to underlie its antidepressant and anxiolytic effects.

More significantly for its recent redevelopment, **codoxepin** is a potent histamine H1 receptor antagonist.<sup>[6]</sup> This potent antihistaminic activity is the primary mechanism for its efficacy in treating pruritus and urticaria.

### Receptor Binding Affinity

While specific Ki values for pure **codoxepin** are not widely available in the public domain, data for the doxepin mixture provide an indication of its receptor binding profile. It is important to note that the (Z)-isomer is reported to be a more potent H1 receptor antagonist than the (E)-isomer.<sup>[4]</sup>

Table 1: Doxepin Receptor Binding Affinities (Ki, nM)

| Receptor                         | Ki (nM) |
|----------------------------------|---------|
| Histamine H1                     | 0.24    |
| Serotonin Transporter (SERT)     | 68      |
| Norepinephrine Transporter (NET) | 29.5    |
| Muscarinic Acetylcholine         | 83      |
| $\alpha$ 1-Adrenergic            | 24      |

Data represents the isomeric mixture of doxepin.[\[7\]](#)

## Pharmacokinetics

The pharmacokinetics of doxepin are stereoselective. Following oral administration of the isomeric mixture, the plasma ratio of (E)-doxepin to (Z)-doxepin remains approximately 85:15. [\[8\]](#)[\[9\]](#) However, the metabolism of the two isomers differs. The primary metabolite, N-desmethyldoxepin, is also pharmacologically active. Interestingly, the plasma concentrations of (Z)-N-desmethyldoxepin are often comparable to or even exceed those of (E)-N-desmethyldoxepin, suggesting a slower metabolism of the (Z)-isomer's active metabolite.[\[8\]](#)

Doxepin is metabolized primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[\[4\]](#) The mean fraction of orally administered doxepin that is absorbed is approximately 0.29 for each isomer.[\[10\]](#)

Table 2: Pharmacokinetic Parameters of Doxepin Isomers in Humans

| Parameter           | (Z)-Doxepin (Cidoxepin) | (E)-Doxepin            |
|---------------------|-------------------------|------------------------|
| Bioavailability (F) | ~29%                    | ~29%                   |
| Metabolism          | CYP2C19, CYP2D6         | CYP2C19, CYP2D6        |
| Active Metabolite   | (Z)-N-desmethyldoxepin  | (E)-N-desmethyldoxepin |

Data is based on studies of the isomeric mixture.[\[4\]](#)[\[10\]](#)

## Experimental Protocols

### Stereospecific Synthesis of Codoxepin

A detailed, publicly available protocol for the stereospecific synthesis of **codoxepin** is not readily found in the scientific literature. However, patent literature describes methods for the separation of the (Z) and (E) isomers. One such method involves the fractional crystallization of doxepin hydrochloride from a mixture of ethanol and diethyl ether.[\[11\]](#) This process can enrich the mixture to yield a higher percentage of the desired (Z)-isomer.

A general workflow for obtaining a **codoxepin**-enriched formulation is as follows:



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgrx.org]
- 5. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US10251859B2 - Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Cidoxepin: A Technical Guide to its Discovery, History, and Redevelopment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1200157#discovery-and-history-of-cidoxepin\]](https://www.benchchem.com/product/b1200157#discovery-and-history-of-cidoxepin)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)